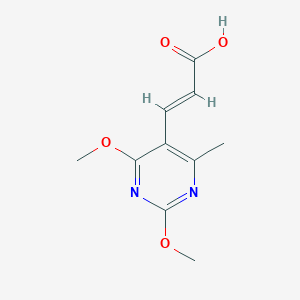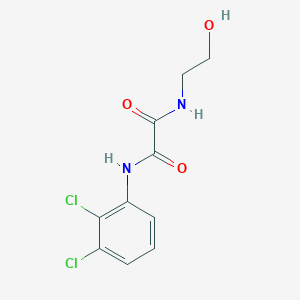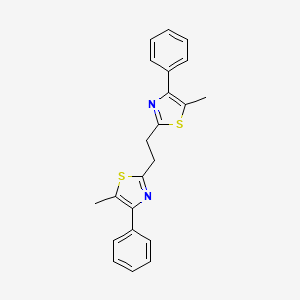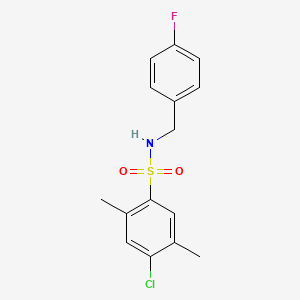
3-(2,4-dimethoxy-6-methyl-5-pyrimidinyl)acrylic acid
説明
3-(2,4-dimethoxy-6-methyl-5-pyrimidinyl)acrylic acid, also known as DMMPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMMPAA belongs to the class of pyrimidine derivatives and is synthesized through a multistep process.
作用機序
The mechanism of action of 3-(2,4-dimethoxy-6-methyl-5-pyrimidinyl)acrylic acid is not fully understood. However, it has been suggested that it exerts its anti-inflammatory and antioxidant effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. Its potential role in inducing apoptosis in cancer cells is thought to be due to its ability to activate the mitochondrial apoptotic pathway.
Biochemical and Physiological Effects
3-(2,4-dimethoxy-6-methyl-5-pyrimidinyl)acrylic acid has been found to exhibit potent anti-inflammatory and antioxidant effects. It has also been found to induce apoptosis in cancer cells. However, its effects on normal cells are not well understood. Further studies are needed to determine the potential side effects of 3-(2,4-dimethoxy-6-methyl-5-pyrimidinyl)acrylic acid on normal cells.
実験室実験の利点と制限
3-(2,4-dimethoxy-6-methyl-5-pyrimidinyl)acrylic acid has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical properties are well understood. However, its potential toxicity and side effects on normal cells need to be carefully evaluated before it can be used in clinical trials.
将来の方向性
There are several future directions for the study of 3-(2,4-dimethoxy-6-methyl-5-pyrimidinyl)acrylic acid. One potential direction is to further investigate its potential use as a photosensitizer in photodynamic therapy. Another potential direction is to evaluate its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to determine the potential side effects of 3-(2,4-dimethoxy-6-methyl-5-pyrimidinyl)acrylic acid on normal cells, as well as its pharmacokinetics and pharmacodynamics.
科学的研究の応用
3-(2,4-dimethoxy-6-methyl-5-pyrimidinyl)acrylic acid has been extensively studied for its potential application in various fields of scientific research. It has been found to exhibit potent anti-inflammatory and antioxidant properties. It has also been studied for its potential role in the treatment of cancer, as it has been found to induce apoptosis in cancer cells. 3-(2,4-dimethoxy-6-methyl-5-pyrimidinyl)acrylic acid has also been studied for its potential use as a photosensitizer in photodynamic therapy.
特性
IUPAC Name |
(E)-3-(2,4-dimethoxy-6-methylpyrimidin-5-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-6-7(4-5-8(13)14)9(15-2)12-10(11-6)16-3/h4-5H,1-3H3,(H,13,14)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWGDAUUASDDJN-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC)OC)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NC(=N1)OC)OC)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B4697036.png)
![3-(4-methoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B4697045.png)
![5-[(4-methoxy-1-naphthyl)methylene]-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4697051.png)
![4-bromo-1-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B4697058.png)
![2-(3-oxo-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-2-piperazinyl)-N-phenylacetamide](/img/structure/B4697062.png)

![N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,2-diphenylacetamide](/img/structure/B4697079.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B4697094.png)
![N-{[4-allyl-5-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B4697101.png)

![1-(2-fluorophenyl)-N-{2-[methyl(phenyl)amino]ethyl}methanesulfonamide](/img/structure/B4697109.png)
![N-[4-(isobutyrylamino)phenyl]-3-methylbenzamide](/img/structure/B4697112.png)

